2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C18H19NO6S It is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving α-thiocyanato ketones and oxindoles under microwave irradiation in the presence of potassium t-butoxide.
Introduction of the Phenoxybenzoyl Group: The phenoxybenzoyl group can be introduced through an acylation reaction using phenoxybenzoyl chloride and an appropriate base.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The phenoxybenzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate
- Diethyl 3-methyl-5-[(pentafluorobenzoyl)amino]thiophene-2,4-dicarboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Uniqueness
2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate is unique due to the presence of the phenoxybenzoyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for studying protein-ligand interactions and developing new pharmaceuticals.
Properties
IUPAC Name |
diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6S/c1-4-29-23(27)19-15(3)20(24(28)30-5-2)32-22(19)25-21(26)16-10-9-13-18(14-16)31-17-11-7-6-8-12-17/h6-14H,4-5H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDHDADGKACIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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